Product packaging for Fenclorac sodium(Cat. No.:CAS No. 36616-53-2)

Fenclorac sodium

Cat. No.: B14670622
CAS No.: 36616-53-2
M. Wt: 309.2 g/mol
InChI Key: BIBPNOSOPLBYIZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenclorac sodium is the sodium salt form of Fenclorac (also referenced in literature as Fenclofenac), a phenylacetic acid derivative and non-steroidal anti-inflammatory drug (NSAID) . This compound was historically developed for its potent analgesic, antipyretic, and anti-inflammatory properties and exhibits a structure featuring two chlorine substituents on the phenyl ring and a cyclohexyl group . Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain . Fenclorac is noted for its rapid absorption and extensive metabolism, primarily forming hydroxycyclohexyl analogs . This product is provided for research purposes to investigate inflammatory pathways and pharmacological mechanisms. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15Cl2NaO2 B14670622 Fenclorac sodium CAS No. 36616-53-2

Properties

CAS No.

36616-53-2

Molecular Formula

C14H15Cl2NaO2

Molecular Weight

309.2 g/mol

IUPAC Name

sodium;2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetate

InChI

InChI=1S/C14H16Cl2O2.Na/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9;/h6-9,13H,1-5H2,(H,17,18);/q;+1/p-1

InChI Key

BIBPNOSOPLBYIZ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenclorac sodium can be synthesized through the reaction of alpha,3-dichloro-4-cyclohexylphenylacetic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Fenclorac sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .

Scientific Research Applications

Fenclorac sodium has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of fenclorac sodium involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever. It also interacts with molecular targets such as COX-1 and COX-2, leading to its therapeutic effects .

Comparison with Similar Compounds

Efficacy and Pharmacodynamics

Fenclorac’s anti-inflammatory and analgesic potency was compared to classical NSAIDs in preclinical models:

Compound ED50 (mg/kg) Relative Potency (vs. Fenclorac) Antipyretic Efficacy (vs. Aspirin)
Fenclorac 7.9 1.0 (Reference) 77×
Aspirin 103.0 0.08× 1× (Reference)
Phenylbutazone 26.8 0.29× Not reported
Ibuprofen 23.7 0.33× Not reported
Indomethacin 2.4 3.3× 0.5×

Key Findings :

  • Fenclorac outperforms aspirin and phenylbutazone in anti-inflammatory potency but is less potent than indomethacin .
  • Its antipyretic effect is superior to both aspirin and indomethacin in yeast-induced fever models .

Pharmacokinetics and Metabolism

Species-Specific Elimination :

Species Elimination Route Half-Life (Hours) Key Metabolites
Rat Urine/Bile (enterohepatic recirculation) 1.6 Hydroxycyclohexyl analogs
Dog Biliary 6.5 m-chloro-p-cyclohexylphenylglycolic acid
Monkey/Human Renal 4.2 (monkey) Hydroxycyclohexyl analogs

Comparative Stability :

  • Fenclorac is stable in acidic pH but hydrolyzes in neutral/alkaline conditions via a carbon-chlorine bond cleavage mechanism, forming α-hydroxy-3-chloro-4-cyclohexylphenylacetic acid . This contrasts with hydrolytically stable NSAIDs like diclofenac, which lack labile chlorine substituents.

Key Findings :

  • Fenclorac causes minimal gastrointestinal toxicity compared to indomethacin, which induces significant fecal bleeding .

Structural and Functional Analogues

  • Diclofenac : Both are aryl acetic acid derivatives, but diclofenac’s dichlorophenylamine group confers greater COX-2 selectivity. Fenclorac’s cyclohexyl group may enhance metabolic stability .
  • Ibuprofen : Shares peripheral analgesic action but lacks Fenclorac’s chlorine substituents, resulting in weaker antipyretic effects .
  • Indomethacin : A more potent COX inhibitor but with higher gastrointestinal and renal toxicity due to its indole structure .

Q & A

Q. How to ensure compliance with ethical guidelines when testing this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Minimize animal numbers via power calculations and employ humane endpoints (e.g., 20% weight loss). Document analgesia protocols and euthanasia methods (e.g., CO₂ inhalation followed by cervical dislocation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.